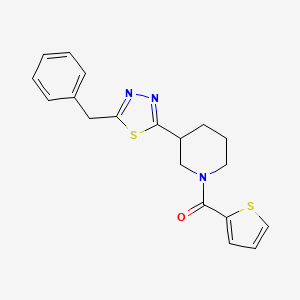

(3-(5-苄基-1,3,4-噻二唑-2-基)哌啶-1-基)(噻吩-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Thiadiazole Ring (1,3,4-Thiadiazole) : The central core of this compound is the 1,3,4-thiadiazole ring , which contains two nitrogen atoms and one sulfur atom. Thiadiazoles are prevalent in bioactive compounds due to their mesoionic nature, aromaticity, and in vivo stability . Thiophene Ring : The thiophene ring (a five-membered heterocycle containing sulfur) is connected to the methanone group. Thiophenes are known for their bioactivity and stability .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have designed and synthesized derivatives of this compound as sorafenib analogs . These analogs were evaluated for their cytotoxicity against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa .

科学研究应用

Anticancer Agents

A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . Most of the compounds significantly prevented the proliferation of tested cancer cells .

Antimicrobial Agents

Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antimicrobial potential . Some molecules showed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

Antioxidant Agents

The same thiazolidin-4-one analogues were also evaluated for their antioxidant potential . The screening results revealed that one analogue was the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .

Inhibition of IL-6/JAK/STAT3 Pathway

Compounds with a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway was tested in HEK-Blue IL-6 reporter cells .

Sorafenib Analogs

The compounds were designed and synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma .

Apoptotic Cell Death Inducers

The prototype compounds significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .

作用机制

Target of Action

Similar compounds have been shown to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

It is suggested that similar compounds bind to the active site of their target proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

The liposolubility of similar compounds suggests that they may have good bioavailability .

Result of Action

Similar compounds have been shown to induce apoptotic cell death and block the cell cycle at the sub-g1 phase .

属性

IUPAC Name |

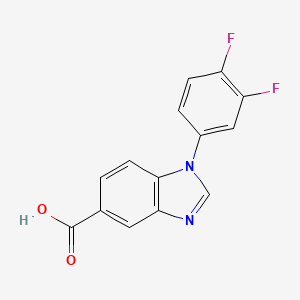

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHARUFXFSWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2541050.png)